

Characterization of 1-(2-Methylphenyl)-1H-pyrazole-4-carbaldehyde Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: 1-(2-Methylphenyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B1351505

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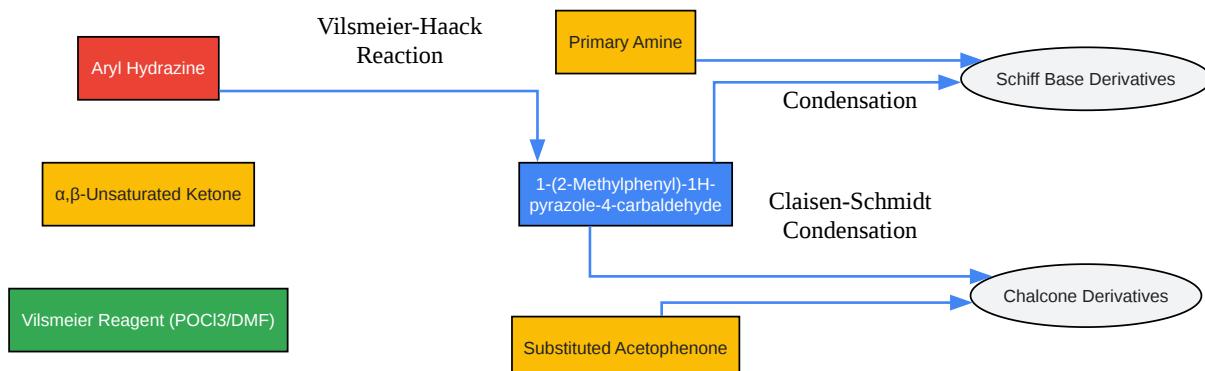
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of **1-(2-Methylphenyl)-1H-pyrazole-4-carbaldehyde** derivatives, focusing on their synthesis, characterization, and biological performance. We present a side-by-side comparison with the well-established pyrazole-containing drug, Celecoxib, to offer a clear benchmark for their potential therapeutic applications. The information is supported by experimental data and detailed methodologies to facilitate further research and development.

Overview and Synthesis

1-(2-Methylphenyl)-1H-pyrazole-4-carbaldehyde serves as a versatile scaffold for the synthesis of various derivatives, primarily through modifications at the aldehyde group. The Vilsmeier-Haack reaction is a commonly employed and efficient method for the synthesis of the parent pyrazole-4-carbaldehyde structure. This core can then be readily converted into a wide range of derivatives, including Schiff bases and chalcones, which have shown promising biological activities.

The general synthetic workflow for these derivatives is outlined below:



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Caption: General synthetic workflow for **1-(2-Methylphenyl)-1H-pyrazole-4-carbaldehyde** derivatives.

Physicochemical and Spectroscopic Characterization

The parent compound, **1-(2-Methylphenyl)-1H-pyrazole-4-carbaldehyde**, presents as white needles with a melting point in the range of 64-70 °C.[1] Its identity and purity are typically confirmed using a combination of spectroscopic techniques.

Table 1: Physicochemical and Spectroscopic Data for **1-(2-Methylphenyl)-1H-pyrazole-4-carbaldehyde**

Property	Data
Molecular Formula	C ₁₁ H ₁₀ N ₂ O ^[1]
Molecular Weight	186.2 g/mol ^[1]
Melting Point	64-70 °C ^[1]
¹ H NMR (CDCl ₃ , ppm)	δ 9.9 (s, 1H, CHO), 8.0 (s, 1H, pyrazole-H), 7.2-7.8 (m, 5H, Ar-H), 2.1 (s, 3H, CH ₃)
¹³ C NMR (CDCl ₃ , ppm)	δ 185.0 (CHO), 142.0, 138.0, 135.0, 131.0, 129.0, 128.0, 127.0, 126.0 (Ar-C and pyrazole-C), 17.0 (CH ₃)
IR (KBr, cm ⁻¹)	~1680 (C=O stretching of aldehyde), ~1590 (C=N stretching of pyrazole), ~2850, 2750 (C-H stretching of aldehyde)

Note: NMR and IR data are generalized based on typical values for similar structures and may vary slightly based on experimental conditions.

Comparative Biological Performance

The therapeutic potential of **1-(2-Methylphenyl)-1H-pyrazole-4-carbaldehyde** derivatives has been primarily investigated in the areas of anticancer and antimicrobial activities. For a robust comparison, we have benchmarked their performance against Celecoxib, a selective COX-2 inhibitor containing a pyrazole core.

Anticancer Activity

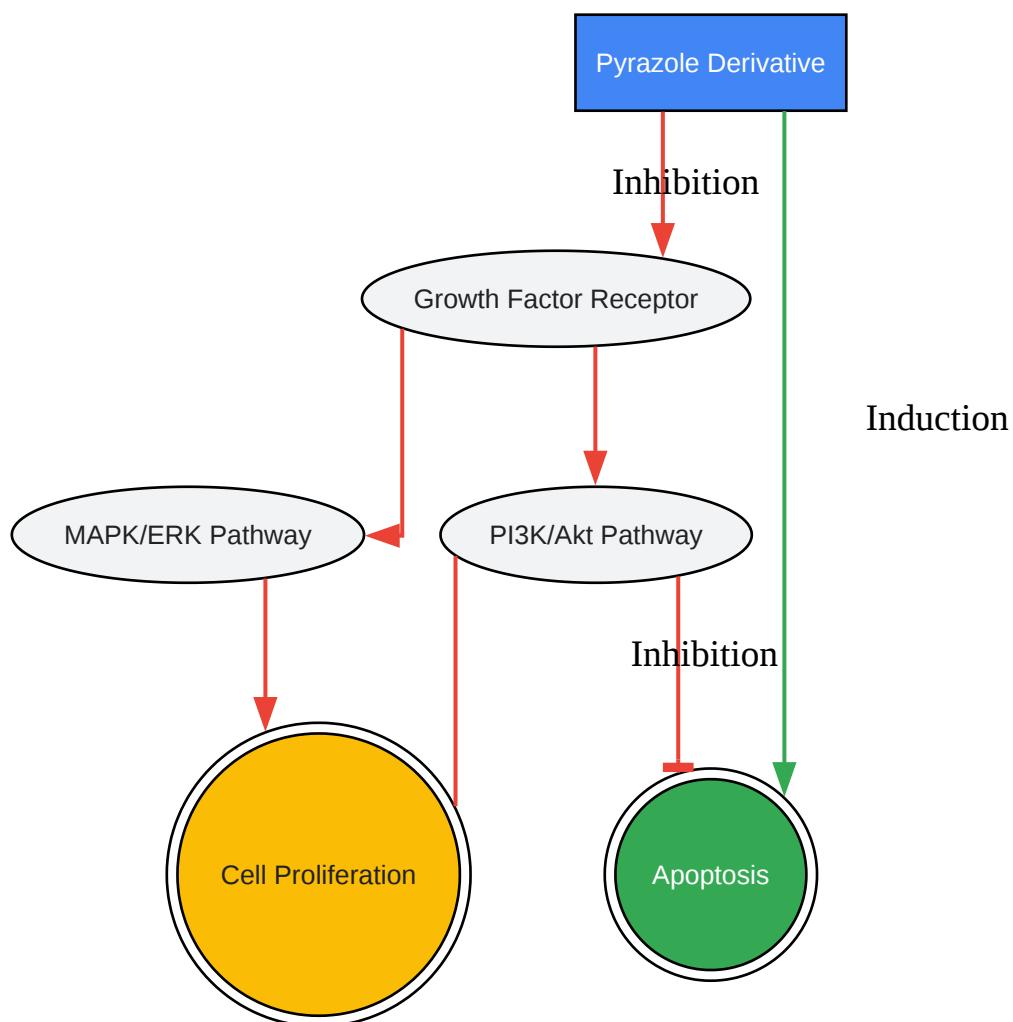
The cytotoxicity of pyrazole derivatives is often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. The half-maximal inhibitory concentration (IC₅₀) is a key parameter derived from this assay, representing the concentration of a compound required to inhibit the growth of 50% of a cell population.

Table 2: Comparative Anticancer Activity (IC₅₀ values in μM)

Compound	MCF-7 (Breast)	HCT116 (Colon)	K562 (Leukemia)	A549 (Lung)
Schiff Base				
Derivative of 1-(2-Methylphenyl)-1H-pyrazole-4-carbaldehyde	Data not available	Data not available	Data not available	Data not available
Chalcone				
Derivative of 1-(2-Methylphenyl)-1H-pyrazole-4-carbaldehyde	Data not available	Data not available	Data not available	Data not available
Celecoxib	~37.2[2]	~25.0[2]	46[3]	Data not available

Note: The IC_{50} values for Celecoxib can vary depending on the specific cell line and experimental conditions.

The potential mechanism of action for the anticancer effects of some pyrazole derivatives involves the inhibition of key signaling pathways that regulate cell proliferation and survival.



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Caption: Potential anticancer signaling pathway targeted by pyrazole derivatives.

Antimicrobial Activity

The antimicrobial efficacy of these compounds is commonly assessed using the Kirby-Bauer disk diffusion method, where the diameter of the zone of inhibition around a compound-impregnated disk is measured. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is another critical parameter.

Table 3: Comparative Antimicrobial Activity

Compound	Staphylococcus aureus (Zone of Inhibition, mm)	Escherichia coli (Zone of Inhibition, mm)	S. aureus (MIC, $\mu\text{g/mL}$)
Schiff Base Derivative of 1-(2-Methylphenyl)-1H-pyrazole-4-carbaldehyde	Moderate to Good	Moderate	Data not available
Chalcone Derivative of 1-(2-Methylphenyl)-1H-pyrazole-4-carbaldehyde	Good to Excellent[4]	Moderate	Data not available
Celecoxib	Appreciable[5]	Inactive	32 (for MRSA)[6]

Note: The antimicrobial activity is highly dependent on the specific derivative and the bacterial strain tested.

Experimental Protocols

Synthesis of 1-(2-Methylphenyl)-1H-pyrazole-4-carbaldehyde Derivatives

General Procedure for Schiff Base Synthesis: A solution of **1-(2-Methylphenyl)-1H-pyrazole-4-carbaldehyde** (1 mmol) in ethanol is treated with a primary amine (1 mmol). A few drops of glacial acetic acid are added as a catalyst, and the mixture is refluxed for 4-6 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized to afford the pure Schiff base derivative.[7]

General Procedure for Chalcone Synthesis (Claisen-Schmidt Condensation): To a stirred solution of **1-(2-Methylphenyl)-1H-pyrazole-4-carbaldehyde** (1 mmol) and a substituted acetophenone (1 mmol) in ethanol, an aqueous solution of a strong base (e.g., NaOH or KOH) is added dropwise at room temperature. The mixture is stirred for 24-48 hours. The resulting

precipitate is filtered, washed with water and cold ethanol, and then recrystallized to yield the pure chalcone derivative.[4]

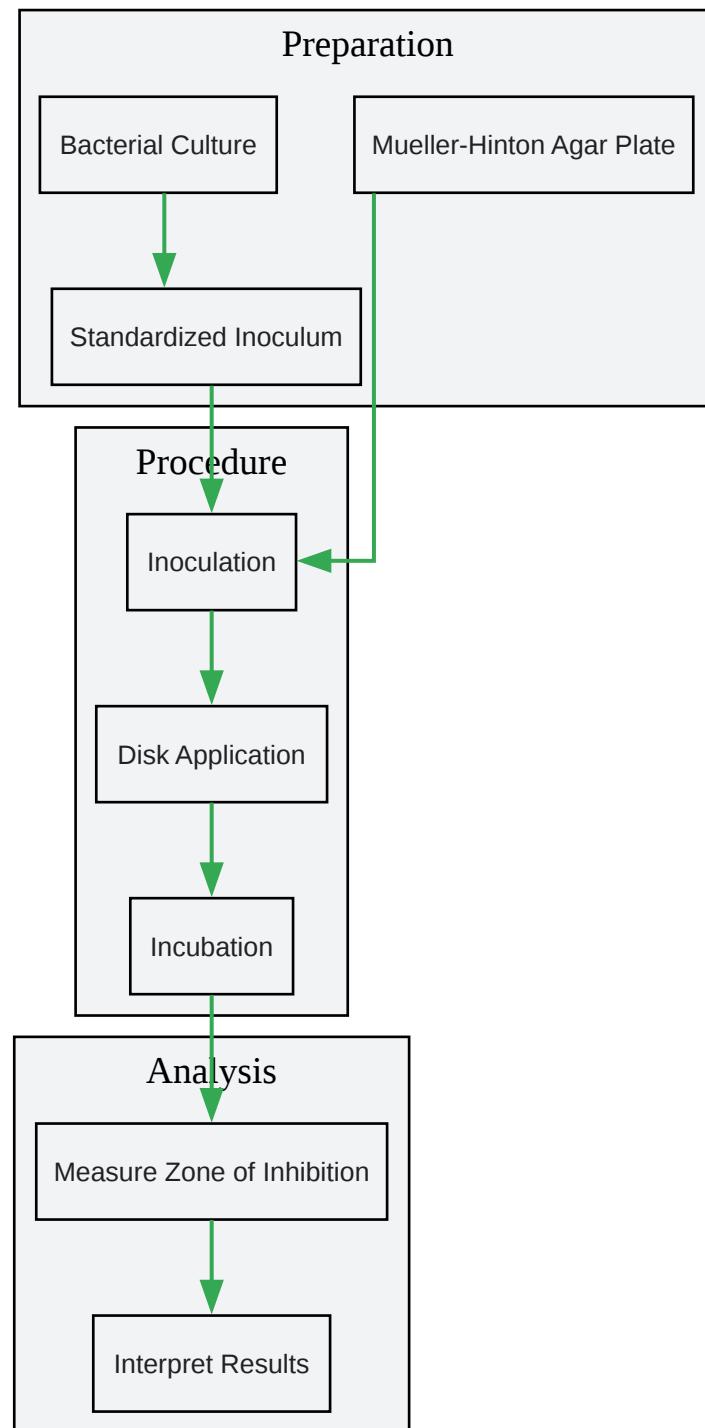
MTT Assay for Anticancer Activity

- Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
- Compound Treatment: The cells are then treated with various concentrations of the test compounds (and a vehicle control) and incubated for another 48-72 hours.
- MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 4 hours.
- Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).
- Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
- IC₅₀ Calculation: The percentage of cell viability is calculated relative to the control, and the IC₅₀ value is determined by plotting the cell viability against the compound concentration.

Kirby-Bauer Disk Diffusion Test for Antimicrobial Activity

- Inoculum Preparation: A standardized inoculum of the test bacterium is prepared and uniformly swabbed onto the surface of a Mueller-Hinton agar plate.
- Disk Application: Sterile paper disks impregnated with a known concentration of the test compound are placed on the agar surface.
- Incubation: The plates are incubated at 37°C for 18-24 hours.
- Zone of Inhibition Measurement: The diameter of the clear zone around each disk, where bacterial growth is inhibited, is measured in millimeters.

- Interpretation: The size of the zone of inhibition is compared to standardized charts to determine the susceptibility of the bacterium to the compound.



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Caption: Experimental workflow for the Kirby-Bauer disk diffusion test.

Conclusion

Derivatives of **1-(2-Methylphenyl)-1H-pyrazole-4-carbaldehyde**, particularly Schiff bases and chalcones, represent a promising class of compounds with potential anticancer and antimicrobial activities. While direct, comprehensive comparative data against established drugs like Celecoxib is still emerging, the initial findings suggest that these derivatives warrant further investigation. The synthetic accessibility of this scaffold, coupled with the tunable nature of its derivatives, makes it an attractive starting point for the development of novel therapeutic agents. The experimental protocols provided herein offer a foundation for researchers to systematically evaluate and compare the performance of new derivatives in this class.

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